3-Iodo-7-methoxy-1H-pyrrolo[2,3-c]pyridine
Overview
Description
“3-Iodo-7-methoxy-1H-pyrrolo[2,3-c]pyridine” is a chemical compound with the CAS Number: 1190316-96-1 . It has a molecular weight of 274.06 . The IUPAC name for this compound is 3-iodo-7-methoxy-1H-pyrrolo[2,3-c]pyridine .
Molecular Structure Analysis
The InChI code for “3-Iodo-7-methoxy-1H-pyrrolo[2,3-c]pyridine” is 1S/C8H7IN2O/c1-12-8-7-5(2-3-10-8)6(9)4-11-7/h2-4,11H,1H3 . This code provides a standard way to encode the molecular structure using text.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .Scientific Research Applications
Synthetic Applications : The functionalization of 1H-Pyrrolo[2,3-b]pyridine, a closely related compound, has been explored for creating new compounds directed toward agrochemicals and functional materials. Such functionalization includes the introduction of amino groups, leading to the formation of multidentate agents and podant-type compounds. This demonstrates the versatility of these compounds in synthetic chemistry (Minakata, Itoh, Komatsu, & Ohshiro, 1992).
Medicinal Chemistry : Derivatives of 1H-Pyrrolo[2,3-b]pyridine, such as those obtained through rhodium-catalyzed asymmetric 1,4-addition, are significant in medicinal chemistry, especially as bioisosteres of indoles or purines (Croix, Prié, Chaulet, & Viaud-Massuard, 2015). Furthermore, novel 1H-pyrrolo[2,3-b]pyridine derivatives have been designed and synthesized, exhibiting strong kinase inhibition, highlighting their potential in drug discovery (Liu et al., 2016).
Biological Activity : The synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives have shown significant fungicidal activity, particularly against the fungus causing rice blast. This links the chemical properties, like ionization potential, to their biological effectiveness (Minakata, Hamada, Komatsu, Tsuboi, Kikuta†, & Ohshiro, 1997).
Safety And Hazards
properties
IUPAC Name |
3-iodo-7-methoxy-1H-pyrrolo[2,3-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IN2O/c1-12-8-7-5(2-3-10-8)6(9)4-11-7/h2-4,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNQCGSZKLYMHCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC2=C1NC=C2I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00696609 | |
Record name | 3-Iodo-7-methoxy-1H-pyrrolo[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00696609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Iodo-7-methoxy-1H-pyrrolo[2,3-c]pyridine | |
CAS RN |
1190316-96-1 | |
Record name | 3-Iodo-7-methoxy-1H-pyrrolo[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00696609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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